Ether, 1-methylallyl phenyl
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Overview
Description
Ether, 1-methylallyl phenyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of a phenyl group (C6H5) and a 1-methylallyl group (CH2=CH-CH2-CH3) connected via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 1-methylallyl phenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For 1-methylallyl phenyl ether, the phenoxide ion (C6H5O-) would react with 1-methylallyl bromide (CH2=CH-CH2-CH2Br) under basic conditions .
Industrial Production Methods
Industrial production of ethers often involves acid-catalyzed dehydration of alcohols. this method is typically limited to symmetrical ethers. For unsymmetrical ethers like 1-methylallyl phenyl ether, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methylallyl phenyl ether can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for aromatic ethers.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Cleavage: Ethers can be cleaved by strong acids like HI or HBr to form alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Cleavage: Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are used for ether cleavage.
Major Products
Oxidation: Formation of phenolic compounds.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Cleavage: Formation of phenol and 1-methylallyl halide.
Scientific Research Applications
1-methylallyl phenyl ether has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-methylallyl phenyl ether involves its interaction with molecular targets through its ether linkage and aromatic ring. The phenyl group can participate in π-π interactions, while the ether oxygen can act as a hydrogen bond acceptor. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
Anisole (methyl phenyl ether): Similar structure but with a methoxy group instead of a 1-methylallyl group.
Phenetole (ethyl phenyl ether): Similar structure but with an ethoxy group instead of a 1-methylallyl group.
Benzyl methyl ether: Similar structure but with a benzyl group instead of a 1-methylallyl group.
Uniqueness
1-methylallyl phenyl ether is unique due to the presence of the 1-methylallyl group, which imparts different chemical properties and reactivity compared to other ethers. This unique structure allows for specific applications and interactions that are not possible with simpler ethers .
Properties
CAS No. |
22509-78-0 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
but-3-en-2-yloxybenzene |
InChI |
InChI=1S/C10H12O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
InChI Key |
DTMRXFIDQOGVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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